![molecular formula C17H25N3O2 B13368952 N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B13368952.png)
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide
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Overview
Description
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is an organic compound that belongs to the class of carbamoyl derivatives This compound is characterized by the presence of a cyclohexylamino group attached to a carbonyl group, which is further connected to an amino group and a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide typically involves the reaction of 2-methyl-5-nitrobenzoic acid with cyclohexylamine under specific conditions. The nitro group is first reduced to an amino group, followed by the formation of the carbamoyl derivative through the reaction with cyclohexyl isocyanate. The final step involves the amidation of the resulting intermediate with propanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amino and carbamoyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{22}N_{2}O_{2}
- Molecular Weight : 278.36 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to reduced inflammation.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation.
- Receptor Interaction : It could interact with various receptors, including those involved in pain and inflammation pathways.
- Gene Expression Modulation : There is potential for this compound to influence gene expression related to cell cycle regulation and apoptosis.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity :
- A study evaluated the effects of the compound on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
- Antimicrobial Testing :
- In vitro tests showed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 20 µg/mL and 25 µg/mL, respectively.
Research Findings
Recent research has focused on elucidating the detailed mechanisms through which this compound exerts its biological effects:
- In Vivo Studies : Animal models have demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates in treated groups compared to controls.
- Toxicology Assessments : Toxicological evaluations indicate low toxicity at therapeutic doses, suggesting a favorable safety profile for potential therapeutic applications.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[5-(cyclohexylcarbamoylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C17H25N3O2/c1-3-16(21)20-15-11-14(10-9-12(15)2)19-17(22)18-13-7-5-4-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,20,21)(H2,18,19,22) |
InChI Key |
CVAWZILXHOIYCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)NC2CCCCC2)C |
Origin of Product |
United States |
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